molecular formula C31H30N6O6S4 B1668609 Chetomin CAS No. 1403-36-7

Chetomin

Numéro de catalogue: B1668609
Numéro CAS: 1403-36-7
Poids moléculaire: 710.9 g/mol
Clé InChI: ZRZWBWPDBOVIGQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chetomin is a bioactive compound produced by fungi of the genus Chaetomium. It is known for its potent antibacterial and antifungal properties.

Analyse Des Réactions Chimiques

Types of Reactions: Chetomin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions involving halogens or other functional groups can be carried out using reagents like halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered bioactivity and pharmacokinetic properties.

Applications De Recherche Scientifique

Anticancer Applications

Chetomin has been identified as a potent inhibitor of the Hsp90/HIF1α signaling pathway, which is crucial in tumor growth and progression. Several studies have demonstrated its efficacy in different cancer models:

  • Non-Small Cell Lung Cancer (NSCLC) : this compound effectively targets cancer stem cells in NSCLC by inhibiting the binding interaction between Hsp90 and HIF1α. This inhibition leads to reduced tumor formation in various murine models without significant toxicity to non-cancerous cells .
  • Hypoxia-Induced Tumors : In vitro studies have shown that this compound reduces hypoxia-dependent transcription, effectively radiosensitizing hypoxic human fibrosarcoma cells. The compound significantly decreases the expression of hypoxia-related genes such as CA9 and VEGF, indicating its potential as a therapeutic agent for hypoxic tumors .
  • Malignant Peripheral Nerve Sheath Tumors (MPNST) : this compound has been shown to inhibit the growth of MPNST cells by inducing apoptosis and reducing HIF-1α expression, which correlates with poor prognosis in these tumors .

Antimicrobial Properties

This compound exhibits strong antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound has a minimum inhibitory concentration (MIC) of 0.05 μg/mL against MRSA, making it a promising candidate for developing new antibacterial therapies . Additionally, the compound's production can be enhanced significantly through the addition of glutathione, which improves its yield by over 15 times .

Antiviral Activity

Recent investigations have highlighted this compound's potential as an antiviral agent against SARS-CoV-2. It acts as an inhibitor of the 3C-like protease (3CLpro), a critical enzyme for viral replication. Molecular docking studies suggest that this compound has a high binding affinity for this target, indicating its potential as a therapeutic candidate for COVID-19 treatment . The compound's pharmacokinetic properties also suggest favorable oral bioavailability, further supporting its development as an antiviral drug .

Summary Table of this compound Applications

Application Area Mechanism/Effect Key Findings
Cancer Treatment Inhibits Hsp90/HIF1α pathwayReduces tumor growth in NSCLC and MPNST; induces apoptosis in cancer cells
Antimicrobial Activity Strong antibacterial effectsMIC of 0.05 μg/mL against MRSA; yield enhancement through glutathione addition
Antiviral Activity Inhibits SARS-CoV-2 3C-like proteaseHigh binding affinity; potential for COVID-19 treatment

Mécanisme D'action

Activité Biologique

Chetomin, a bioactive compound derived from the fungus Chaetomium, has garnered significant attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized as a dithiodiketopiperazine with an asymmetric dimeric structure. It comprises two tryptophan fragments linked at C3-N1' and features multiple functional groups that contribute to its biological activity. The compound's mechanism primarily involves the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in tumor growth and adaptation to hypoxic conditions.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that this compound has a minimum inhibitory concentration (MIC) of 0.05 μg/mL against MRSA, significantly lower than that of vancomycin (0.625 μg/mL) . This suggests that this compound could be a valuable candidate for developing new antimicrobial therapies.

Inhibition of HIF-1α

This compound's ability to inhibit HIF-1α has been extensively studied in various cancer models. It reduces tumor volume and proliferation by downregulating key hypoxia-related genes such as vascular endothelial growth factor (VEGF) and carbonic anhydrase IX (CA9). In one study involving breast cancer models, administration of this compound at a dose of 0.5 mg/kg resulted in significant tumor volume reduction by inhibiting HIF-1α activity .

Radiosensitization

This compound enhances the efficacy of radiation therapy in hypoxic tumor environments. Research indicated that treatment with this compound significantly reduced clonogenic survival in hypoxic human fibrosarcoma cells, thereby improving radiosensitivity . This property makes this compound a promising adjunct in cancer treatment protocols.

Study on Acute Spinal Cord Injury

In a prospective study involving Wistar rats, this compound was evaluated for its effects on acute spinal cord injury (SCI). Results showed that this compound administration decreased inflammatory markers such as IL-6 and VEGF when administered post-injury. This suggests potential therapeutic applications in neuroprotection and recovery from SCI .

COVID-19 Treatment Potential

Recent investigations have identified this compound as a potential inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), which is critical for viral replication. Molecular docking studies revealed strong binding affinities, indicating that this compound could serve as a lead compound for developing antiviral therapies against COVID-19 .

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialEffective against MRSA with MIC of 0.05 μg/mL
AntitumorInhibits HIF-1α; reduces tumor volume in breast cancer models
RadiosensitizationEnhances radiation therapy efficacy in hypoxic tumors
NeuroprotectionReduces inflammation post-spinal cord injury
AntiviralInhibitor of SARS-CoV-2 3CLpro; potential for COVID-19 treatment

Propriétés

IUPAC Name

14-(hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZWBWPDBOVIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930759
Record name 3-(Hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl}-1H-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403-36-7
Record name Chetomin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl}-1H-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,5aR,10bS,11aS)-2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-(3-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl)methyl]-1H-indol-1-yl]-2-methyl-3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chetomin
Reactant of Route 2
Chetomin
Reactant of Route 3
Chetomin
Reactant of Route 4
Chetomin
Reactant of Route 5
Chetomin
Reactant of Route 6
Chetomin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.